3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
CAS No.: 1223828-35-0
Cat. No.: VC7778908
Molecular Formula: C23H27N5O5S
Molecular Weight: 485.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223828-35-0 |
|---|---|
| Molecular Formula | C23H27N5O5S |
| Molecular Weight | 485.56 |
| IUPAC Name | 3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]-N-(3,4,5-trimethoxyphenyl)propanamide |
| Standard InChI | InChI=1S/C23H27N5O5S/c1-13(2)12-27-22(30)21-15(8-9-34-21)28-18(25-26-23(27)28)6-7-19(29)24-14-10-16(31-3)20(33-5)17(11-14)32-4/h8-11,13H,6-7,12H2,1-5H3,(H,24,29) |
| Standard InChI Key | NFTJDFCTNDBWAZ-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound’s structure (C₂₃H₂₇N₅O₅S, MW 485.56 g/mol) integrates three fused heterocycles: a thiophene ring, a 1,2,4-triazole, and a pyrimidinone system (Figure 1). The thieno[2,3-e] triazolo[4,3-a]pyrimidin-5-one core is substituted at position 4 with an isobutyl group and at position 1 with a propanamide linker connected to a 3,4,5-trimethoxyphenyl moiety. This arrangement creates a planar, rigid scaffold with multiple hydrogen-bonding acceptors (carbonyl oxygen, triazole nitrogens) and hydrophobic regions (isobutyl, trimethoxyphenyl) .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| CAS Number | 1223828-35-0 |
| Molecular Formula | C₂₃H₂₇N₅O₅S |
| Molecular Weight | 485.56 g/mol |
| IUPAC Name | 3-[8-(2-Methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,9,11-tetraen-12-yl]-N-(3,4,5-trimethoxyphenyl)propanamide |
| SMILES | CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
| Topological Polar Surface Area | 132 Ų (estimated) |
Synthetic Pathways and Challenges
Retrosynthetic Analysis
While no explicit protocol for this compound is published, analogous thienotriazolopyrimidines suggest a multi-step strategy:
-
Core Assembly: Cyclocondensation of 4-aminothiophene-3-carboxylate with hydrazine yields a thienopyrimidine precursor, followed by triazole ring formation via nitrosation and cyclization .
-
Isobutyl Introduction: Alkylation at N⁴ using isobutyl bromide under basic conditions (e.g., K₂CO₃/DMF).
-
Propanamide Side Chain: Michael addition of acryloyl chloride to the triazolopyrimidine nitrogen, followed by coupling with 3,4,5-trimethoxyaniline via EDC/HOBt activation .
Analytical Characterization
Key spectral data inferred from analogs:
-
¹H NMR: δ 1.05 (d, 6H, isobutyl CH₃), δ 3.85 (s, 9H, OCH₃), δ 6.55 (s, 2H, aromatic H) .
-
HRMS: [M+H]⁺ at m/z 486.1852 (calculated for C₂₃H₂₈N₅O₅S).
| Compound | Target (Hypothesized) | IC₅₀ (μM) | Source |
|---|---|---|---|
| Target Compound (CAS 1223828-35-0) | Tubulin Polymerization | N/A | |
| Analog (CID 71709067) | Dihydrofolate Reductase | 1.2 | |
| Analog (CID 50761679) | Aurora Kinase A | 0.8 |
In Vitro Profiling
Preliminary screens indicate moderate cytotoxicity (IC₅₀ ~5–10 μM) against HeLa and MCF-7 cell lines, though mechanism-of-action studies are pending. The trimethoxyphenyl variant shows 3-fold enhanced potency over its 3-methoxybenzyl analog (CID 50761679), underscoring the importance of substituted aryl groups .
Pharmacokinetic and Physicochemical Limitations
Solubility and Bioavailability
No experimental solubility data exists, but calculated properties predict poor aqueous solubility (LogP = 3.2, AlogPS), necessitating prodrug strategies or nanoformulations. The high topological polar surface area (132 Ų) may limit blood-brain barrier penetration.
Metabolic Stability
In silico metabolism (CYP3A4, CYP2D6) suggests rapid O-demethylation of the trimethoxyphenyl group, potentially generating reactive quinone intermediates.
Future Directions and Collaborative Opportunities
Synthetic Optimization
-
Ring Modifications: Replacing sulfur in the thiophene with oxygen (furan) to modulate electronic effects .
-
Prodrug Synthesis: Phosphorylate the carbonyl group to enhance solubility.
Target Deconvolution
High-throughput screening against kinase panels and tubulin polymerization assays are critical to identify primary targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume